molecular formula C23H27ClN2O5S B12479501 ethyl 1-{N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate

ethyl 1-{N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate

Cat. No.: B12479501
M. Wt: 479.0 g/mol
InChI Key: MBJZSHOFJLEFTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-{N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine carboxylates This compound is characterized by the presence of a piperidine ring, a carboxylate group, and various substituents including a chlorophenyl group and a methylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions.

    Substitution Reactions: The chlorophenyl and methylphenylsulfonyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) and sulfonates (e.g., tosyl chloride) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-{N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Interference with signaling pathways to alter physiological processes.

Comparison with Similar Compounds

Ethyl 1-{N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate can be compared with other piperidine carboxylates, such as:

    This compound: Similar structure but different substituents.

    Mthis compound: Methyl ester instead of ethyl ester.

    Propyl 1-{N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate: Propyl ester instead of ethyl ester.

Properties

Molecular Formula

C23H27ClN2O5S

Molecular Weight

479.0 g/mol

IUPAC Name

ethyl 1-[2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetyl]piperidine-4-carboxylate

InChI

InChI=1S/C23H27ClN2O5S/c1-3-31-23(28)18-11-13-25(14-12-18)22(27)16-26(20-6-4-5-19(24)15-20)32(29,30)21-9-7-17(2)8-10-21/h4-10,15,18H,3,11-14,16H2,1-2H3

InChI Key

MBJZSHOFJLEFTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.